Magnesium salicylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Salicylate de magnésium: est un anti-inflammatoire non stéroïdien (AINS) couramment utilisé pour traiter les douleurs légères à modérées, en particulier les douleurs musculo-squelettiques telles que celles des tendons et des muscles . Il est également utilisé pour soulager les douleurs articulaires, les maux de dos et les maux de tête . Ce composé est disponible dans diverses formulations en vente libre, ce qui en fait un choix populaire pour le soulagement de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le salicylate de magnésium est synthétisé en faisant réagir l'acide salicylique avec l'oxyde de magnésium ou l'hydroxyde de magnésium. La réaction a généralement lieu en milieu aqueux, où l'acide salicylique (C7H6O3) réagit avec l'oxyde de magnésium (MgO) pour former le salicylate de magnésium (C14H10MgO6) et de l'eau (H2O).

Méthodes de production industrielle: Dans les milieux industriels, la production de salicylate de magnésium implique la réaction contrôlée de l'acide salicylique avec l'hydroxyde de magnésium sous des conditions spécifiques de température et de pH afin d'assurer un rendement et une pureté élevés. Le produit résultant est ensuite filtré, séché et traité en la formulation souhaitée .

Analyse Des Réactions Chimiques

Types de réactions: Le salicylate de magnésium subit diverses réactions chimiques, notamment :

Oxydation: Le salicylate de magnésium peut être oxydé pour former différents produits, selon l'agent oxydant utilisé.

Réduction: Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Substitution: Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les groupes alkyles.

Réactifs et conditions courantes :

Agents oxydants: Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4).

Agents réducteurs: Borohydrure de sodium (NaBH4), hydrure d'aluminium et de lithium (LiAlH4).

Réactifs de substitution: Halogènes (Cl2, Br2), halogénoalcanes (R-X).

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation avec le permanganate de potassium peut produire des acides carboxyliques, tandis que la substitution avec des halogénoalcanes peut produire des dérivés alkylés .

Applications de la recherche scientifique

Chimie: Le salicylate de magnésium est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse. Ses propriétés uniques le rendent précieux dans le développement de nouveaux composés et matériaux.

Biologie: En recherche biologique, le salicylate de magnésium est utilisé pour étudier ses effets sur les processus et les voies cellulaires. Il est également utilisé dans des expériences impliquant des mécanismes d'inflammation et de douleur.

Médecine: Le salicylate de magnésium est largement utilisé en recherche médicale pour développer de nouvelles formulations contre la douleur et pour étudier sa pharmacocinétique et sa pharmacodynamique. Il est également utilisé dans des essais cliniques pour évaluer son efficacité et son innocuité dans le traitement de diverses affections .

Industrie: Dans le secteur industriel, le salicylate de magnésium est utilisé dans la production de produits pharmaceutiques, de cosmétiques et de produits de soins personnels. Ses propriétés anti-inflammatoires et analgésiques en font un ingrédient précieux dans ces produits .

Mécanisme d'action

Le salicylate de magnésium exerce ses effets en inhibant l'enzyme cyclo-oxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des composés lipidiques qui jouent un rôle clé dans l'inflammation et la douleur. En inhibant la COX, le salicylate de magnésium réduit la production de prostaglandines, soulageant ainsi la douleur et l'inflammation .

Cibles moléculaires et voies :

Cyclo-oxygénase-1 (COX-1): L'inhibition de la COX-1 réduit la production de prostaglandines impliquées dans le maintien de la muqueuse protectrice de l'estomac.

Cyclo-oxygénase-2 (COX-2): L'inhibition de la COX-2 réduit la production de prostaglandines impliquées dans l'inflammation et la douleur.

Applications De Recherche Scientifique

Pain Management

Analgesic Properties

Magnesium salicylate is primarily used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of mild to moderate pain. It is effective in alleviating conditions such as:

- Muscular pain

- Rheumatoid arthritis

- Osteoarthritis

A study indicated that this compound can be administered in tablet form, with dosages typically ranging from one tablet three to four times daily for adults, adjusted based on individual tolerance and requirements .

Cardiovascular Applications

Vasoactive Effects

Research has highlighted the potential of this compound in cardiovascular health. The compound exhibits properties that may help prevent coronary spasms and reduce thrombosis tendencies. A patent study emphasized its dual action: it combines the vasoactive effects of magnesium ions with the anticoagulant properties of salicylates, suggesting its use in managing coronary artery diseases .

Bioavailability and Efficacy

The bioavailability of this compound is noted to be favorable, making it a candidate for therapeutic interventions aimed at improving heart health. Studies have shown that it can effectively suppress potassium-induced contractions in porcine coronary arteries, indicating its potential for clinical applications in treating coronary spasms .

Case Studies and Clinical Insights

Case Study: Salicylate Toxicity

A significant case report documented a 61-year-old woman who experienced acute neurologic deficits due to excessive salicylate use. Although this case primarily focused on toxicity, it underscores the importance of monitoring salicylate levels in patients using this compound or similar compounds . The management involved intravenous sodium bicarbonate to enhance urinary excretion of salicylates, illustrating the compound's pharmacological relevance.

Hepatotoxicity Case Report

Another case involved a 21-year-old woman who developed mild hepatotoxicity while on choline magnesium trisalicylate therapy. This highlights the need for careful administration and monitoring of this compound derivatives in clinical settings to prevent adverse effects .

Comparative Analysis of Formulations

To better understand the efficacy and characteristics of this compound, a comparison can be made with other formulations:

| Formulation | Characteristics | Dissolution Half-life (t1/2) |

|---|---|---|

| This compound Tetrahydrate | Non-hygroscopic, crystalline powder | 12 minutes |

| Anhydrous this compound | Amorphous, hygroscopic | 33 minutes |

This table illustrates how different formulations impact the pharmacokinetics of this compound, which is crucial for optimizing therapeutic outcomes .

Mécanisme D'action

Magnesium salicylate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Molecular Targets and Pathways:

Cyclooxygenase-1 (COX-1): Inhibition of COX-1 reduces the production of prostaglandins involved in maintaining the protective lining of the stomach.

Cyclooxygenase-2 (COX-2): Inhibition of COX-2 reduces the production of prostaglandins involved in inflammation and pain.

Comparaison Avec Des Composés Similaires

Composés similaires :

Aspirine (acide acétylsalicylique): Comme le salicylate de magnésium, l'aspirine est un salicylate et un AINS utilisé pour soulager la douleur et à des fins anti-inflammatoires.

Salicylate de sodium: Un autre composé salicylé aux propriétés analgésiques et anti-inflammatoires similaires.

Salicylate de choline: Utilisé dans les formulations topiques pour soulager la douleur.

Diflunisal: Un dérivé de l'acide salicylique aux effets thérapeutiques similaires.

Unicité: Le salicylate de magnésium est unique en raison de sa teneur en magnésium, qui peut apporter des avantages supplémentaires tels que la relaxation musculaire et une irritation gastro-intestinale réduite par rapport aux autres salicylates. Cela en fait un choix privilégié pour les personnes qui ont besoin d'une gestion de la douleur à long terme .

Propriétés

Key on ui mechanism of action |

Most NSAIDs act as nonselective inhibitors of the enzyme cyclooxygenase (COX), inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. COX catalyzes the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation. |

|---|---|

Numéro CAS |

18917-89-0 |

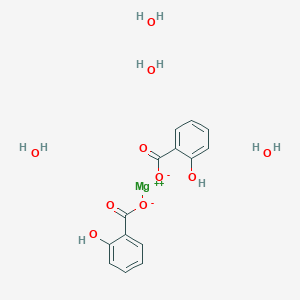

Formule moléculaire |

C14H10MgO6 |

Poids moléculaire |

298.53 g/mol |

Nom IUPAC |

magnesium;2-hydroxybenzoate |

InChI |

InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |

Clé InChI |

MQHWFIOJQSCFNM-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Mg+2] |

Description physique |

Solid |

Synonymes |

Keygesic-10 Magan Magnesium Salicylate Mobidin Momentum (Magnesium Salicylate) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.